2-Ethyl-6-methylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSXNVBMAODLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149950 | |

| Record name | 2-Ethyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-69-6 | |

| Record name | 2-Ethyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG7D02E36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2-Ethyl-6-methylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Ethyl-6-methylpyridine. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound as a solvent, precursor, or in other research applications.

Chemical Properties and Structure

2-Ethyl-6-methylpyridine is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring.[1] This particular compound features a pyridine ring substituted with an ethyl group at the 2-position and a methyl group at the 6-position.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1]

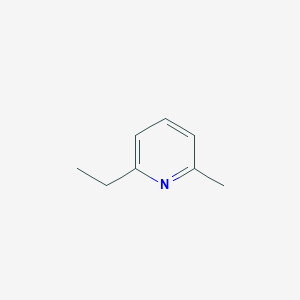

Chemical Structure

The structure of 2-Ethyl-6-methylpyridine is depicted below.

Caption: Chemical structure of 2-Ethyl-6-methylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-6-methylpyridine is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [2] |

| CAS Number | 1122-69-6 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 160 °C | [3] |

| Density | 0.9207 g/cm³ | [3] |

| Refractive Index | 1.4920 | [3] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

Experimental Protocols

Synthesis of 2-Ethyl-6-methylpyridine

Proposed Laboratory Synthesis Workflow:

Caption: Proposed workflow for the laboratory synthesis of 2-Ethyl-6-methylpyridine.

An alternative industrial-scale approach for the synthesis of a related compound, 2-ethyl-pyridine, involves the gas-phase reaction of 2-methyl-pyridine with methanol over a catalyst at elevated temperatures.[4] This method could potentially be adapted for the synthesis of 2-Ethyl-6-methylpyridine.

Analytical Methodologies

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-Ethyl-6-methylpyridine.[5]

Experimental Protocol:

-

Column: A polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H).[5]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v).[5]

-

Flow Rate: A typical flow rate for preparative separation would be in the range of 1-5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: The sample can be dissolved in the mobile phase.

HPLC Analysis Workflow:

Caption: Workflow for the HPLC analysis of 2-Ethyl-6-methylpyridine.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Based on methodologies for similar compounds, a GC-MS method can be developed for the analysis of 2-Ethyl-6-methylpyridine.

Proposed Experimental Protocol:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

GC-MS Analysis Workflow:

Caption: Workflow for the GC-MS analysis of 2-Ethyl-6-methylpyridine.

Applications

2-Ethyl-6-methylpyridine is utilized in various industrial and research settings. It can serve as a solvent in organic reactions and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[4] Its properties also make it a candidate for use in the production of dyes and pigments.[4]

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes. The compound should be stored in a cool, dry place away from ignition sources.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methylpyridine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethyl-6-methylpyridine, a substituted pyridine derivative with applications in the pharmaceutical, agrochemical, and specialty chemical industries.[1] The document details the core chemical reactions, presents quantitative data for key transformations, and offers detailed experimental protocols for plausible synthetic routes. Visual diagrams are included to clearly illustrate the reaction pathways and experimental workflows.

Overview of Synthetic Strategies

The synthesis of 2-Ethyl-6-methylpyridine can be approached through two principal strategies:

-

Functionalization of a Pre-existing Pyridine Ring: This approach involves the alkylation of a readily available pyridine derivative, such as 2,6-dimethylpyridine (2,6-lutidine). This is often the preferred method for laboratory-scale synthesis due to its modularity and reliance on well-understood organometallic chemistry.

-

Pyridine Ring Formation (De Novo Synthesis): This strategy involves constructing the pyridine ring from acyclic precursors. The Chichibabin pyridine synthesis is a classic and industrially relevant example of this approach, involving the condensation of aldehydes and ketones with ammonia.

This guide will focus on a detailed experimental protocol for the alkylation of 2,6-lutidine, as it represents a highly plausible and adaptable laboratory method. The Chichibabin synthesis will be presented as a viable, though less defined, alternative.

Synthesis Pathway 1: Alkylation of 2,6-Dimethylpyridine (2,6-Lutidine)

This pathway involves a two-step process: the synthesis of the starting material, 2,6-dimethylpyridine, followed by its selective ethylation at one of the methyl groups.

2,6-Dimethylpyridine can be prepared via a Hantzsch-like pyridine synthesis, followed by oxidation and decarboxylation. A detailed protocol is provided in Organic Syntheses.[2]

Experimental Protocol: Synthesis of 2,6-Dimethylpyridine [2]

-

Part A: 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

-

In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

-

To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

-

Keep the flask in the ice bath for six hours, then allow it to stand at room temperature for 40-45 hours.

-

Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with 50 cc of ether.

-

Combine the ether extract with the oily layer and dry over 30 g of calcium chloride.

-

Remove the ether by distillation on a steam bath.

-

Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool thoroughly in an ice bath.

-

Pass ammonia gas through the solution until saturation (4-8 hours), maintaining the temperature with the ice bath.

-

Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.

-

Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

-

The dried ester melts at 175–180°C. The expected yield is 410–435 g (84–89% of the theoretical amount).

-

-

Part B: Oxidation to 3,5-Dicarbethoxy-2,6-dimethylpyridine

-

In a 5-liter flask, add 200 g (0.79 mole) of the dihydroester from Part A.

-

Add a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

-

Heat the flask cautiously with swirling. The oxidation can foam vigorously if heated too rapidly.

-

After the initial foaming subsides, warm the mixture again until the liquid turns a deep red color (total oxidation time is 10-15 minutes).

-

After the liquid has ceased boiling, add 500 cc of water and 500 g of finely chopped ice.

-

Make the solution strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).

-

Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction, dry on a porous plate, and then distill.

-

-

Part C: Saponification and Decarboxylation to 2,6-Dimethylpyridine

-

Place a solution of 130 g (0.52 mole) of the ester from Part B in 400 cc of ethyl alcohol in a 2-liter two-necked flask equipped with a dropping funnel and a reflux condenser.

-

Heat the solution to boiling.

-

Add one-third of a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol from the dropping funnel and boil until the solution becomes clear.

-

Continue the addition of the alcoholic potassium hydroxide solution and maintain boiling.

-

After the saponification is complete, pour the hot contents of the flask into an evaporating dish and evaporate the alcohol on a steam bath.

-

Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide.

-

Place the mixture in a 2-liter copper retort and heat with a Meker burner.

-

Collect the distillate and heat it on a steam bath to remove any material distilling under 90°C.

-

Allow the residue to stand over solid potassium hydroxide for twelve hours.

-

Fractionally distill the product. 2,6-Dimethylpyridine distills at 142–144°C/743 mm. The expected yield is 35–36 g (63–65% based on the 3,5-dicarbethoxy-2,6-dimethylpyridine).

-

Quantitative Data for 2,6-Dimethylpyridine Synthesis

| Step | Reactants | Product | Yield |

| Dihydropyridine Formation | Ethyl acetoacetate, Formaldehyde, Ammonia | 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | 84-89% |

| Saponification, Decarboxylation, and Distillation | 3,5-Dicarbethoxy-2,6-dimethylpyridine, KOH, CaO | 2,6-Dimethylpyridine | 63-65% |

The ethylation of 2,6-dimethylpyridine can be achieved by deprotonation of one of the methyl groups with a strong base, such as potassium amide or an organolithium reagent, followed by quenching the resulting anion with an ethylating agent like ethyl iodide. The following protocol is adapted from a similar procedure for the metalation and acylation of 2,6-lutidine.[3]

Experimental Protocol: Synthesis of 2-Ethyl-6-methylpyridine

-

Materials:

-

2,6-Dimethylpyridine (2,6-lutidine)

-

Potassium metal

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Ethyl iodide

-

Ammonium chloride

-

-

Procedure:

-

Preparation of Potassium Amide: In a 1-liter three-necked flask fitted with a dry-ice condenser, a mechanical stirrer, and a gas inlet, condense approximately 400 mL of ammonia. Cautiously add small pieces of potassium metal (e.g., 0.20 g-atom) to the liquid ammonia with stirring until a persistent blue color is obtained, then add a small crystal of ferric nitrate to catalyze the formation of potassium amide (the blue color will be discharged). Continue adding the remainder of the potassium metal in small portions until the reaction is complete (disappearance of the blue color).

-

Formation of the Picolyl Anion: To the freshly prepared potassium amide in liquid ammonia, slowly add a solution of 2,6-dimethylpyridine (e.g., 0.300 mole) in anhydrous diethyl ether (e.g., 20 mL) via a dropping funnel. A characteristic orange or reddish color should develop, indicating the formation of the potassio-lutidine. Stir the resulting solution for 30 minutes.

-

Ethylation: Cool the solution in a dry-ice/acetone bath. Rapidly add ethyl iodide (e.g., 0.25 mole) to the cooled solution. The color of the solution may change. Remove the cooling bath and allow the reaction to proceed.

-

Quenching and Work-up: After a suitable reaction time (e.g., 1-2 hours, monitor by TLC if possible), cautiously quench the reaction by the addition of solid ammonium chloride (e.g., 0.200 mole) until the color is discharged.

-

Remove the dry-ice condenser and allow the ammonia to evaporate in a well-ventilated fume hood.

-

To the residue, add approximately 500 mL of diethyl ether and stir. Filter the mixture to remove inorganic salts.

-

Extract the aqueous layer (if any) with additional diethyl ether.

-

Combine the ethereal extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Concentrate the solution using a rotary evaporator.

-

Purification: Purify the residual oil by fractional distillation under reduced pressure to separate unreacted 2,6-dimethylpyridine and any di-ethylated byproducts from the desired 2-ethyl-6-methylpyridine.

-

Quantitative Data for Ethylation of 2,6-Dimethylpyridine

| Reactants | Product | Yield (Estimated) |

| 2,6-Dimethylpyridine, Potassium Amide, Ethyl Iodide | 2-Ethyl-6-methylpyridine | 40-60% |

Note: The yield is an estimate based on similar metalation and alkylation reactions of picoline derivatives. Actual yields may vary depending on reaction conditions.

Logical and Experimental Workflow Diagrams

Caption: Synthesis of 2-Ethyl-6-methylpyridine via Alkylation of 2,6-Lutidine.

Caption: Experimental Workflow for the Ethylation of 2,6-Dimethylpyridine.

Synthesis Pathway 2: Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a powerful method for constructing pyridine rings from simple acyclic precursors.[4] For the synthesis of 2-ethyl-6-methylpyridine, a plausible combination of reactants would be acetaldehyde, acetone, and ammonia, likely passed over a solid-phase catalyst at high temperature.

Proposed Reactants and General Conditions:

-

Reactants: Acetaldehyde, Acetone, Ammonia

-

Catalyst: Alumina (Al₂O₃) or Silica (SiO₂) based catalysts

-

Temperature: 350-500 °C

-

Phase: Gas phase

The reaction proceeds through a series of complex condensation, cyclization, and dehydrogenation steps. The precise ratio of reactants and the specific catalyst would need to be optimized to maximize the yield of the desired 2-ethyl-6-methylpyridine and minimize the formation of other pyridine derivatives.

Caption: Proposed Chichibabin Synthesis of 2-Ethyl-6-methylpyridine.

Conclusion

This technical guide has detailed two primary synthetic pathways for 2-Ethyl-6-methylpyridine. The alkylation of 2,6-dimethylpyridine represents a well-defined and adaptable laboratory-scale synthesis, for which a detailed experimental protocol has been provided. The Chichibabin pyridine synthesis offers a potential route for larger-scale production, though it would require significant optimization. The provided protocols, quantitative data, and visualizations serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Ethyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Ethyl-6-methylpyridine. The document is structured to serve as a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible data and standardized experimental protocols. All quantitative information is summarized in clear, tabular formats for ease of comparison and reference. Detailed methodologies for key physical property determination are provided to ensure reproducibility. Furthermore, this guide includes visual representations of typical experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the procedural steps involved in the synthesis and analysis of this compound.

Introduction

2-Ethyl-6-methylpyridine is a substituted pyridine derivative with applications in various domains of chemical synthesis, including the preparation of pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the quality control of resulting products. This guide aims to consolidate the available data on its physical characteristics and provide standardized methodologies for their experimental determination.

Core Physical Properties

The fundamental physical properties of 2-Ethyl-6-methylpyridine are summarized in the tables below. These values have been compiled from various chemical data sources.

Table 1: General and Molar Properties

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

Table 2: Thermal and Optical Properties

| Property | Value |

| Boiling Point | 160 °C |

| Melting Point | -56.98 °C (estimate) |

| Density | 0.9207 g/mL |

| Refractive Index (n20/D) | 1.4920 |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Less soluble |

| Organic Solvents | Soluble |

Experimental Protocols

The following sections detail the experimental procedures for determining the key physical properties of 2-Ethyl-6-methylpyridine.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for this determination.

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of 2-Ethyl-6-methylpyridine into a small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly in a heating bath.

-

Observe for a steady stream of bubbles emerging from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool.

-

The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (specific gravity bottle) provides a precise method for determining the density of a liquid.

Procedure:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with 2-Ethyl-6-methylpyridine, ensuring no air bubbles are trapped.

-

Insert the stopper and wipe any excess liquid from the exterior.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a standard instrument for this measurement.

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of 2-Ethyl-6-methylpyridine onto the prism of the refractometer.

-

Close the prism and allow the liquid to spread into a thin film.

-

Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Procedure:

-

Add a small, measured amount of 2-Ethyl-6-methylpyridine (e.g., 0.2 mL) to a test tube.

-

Add a measured volume of the solvent to be tested (e.g., 3 mL of water or an organic solvent) in portions, shaking after each addition.

-

Observe whether the 2-Ethyl-6-methylpyridine dissolves completely to form a single phase.

-

Record the substance as soluble, partially soluble, or insoluble in the tested solvent.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving 2-Ethyl-6-methylpyridine.

Caption: General workflow for the synthesis of 2-Ethyl-6-methylpyridine.

Caption: Analytical workflow for GC-MS analysis of 2-Ethyl-6-methylpyridine.

Spectroscopic Profile of 2-Ethyl-6-methylpyridine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-6-methylpyridine (CAS No: 1122-69-6), a substituted pyridine derivative of interest in various fields of chemical research and development. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for 2-Ethyl-6-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-Ethyl-6-methylpyridine are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethyl-6-methylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | Triplet | 1H | H-4 |

| 6.90 | Doublet | 1H | H-3 or H-5 |

| 6.88 | Doublet | 1H | H-3 or H-5 |

| 2.76 | Quartet | 2H | -CH₂- (Ethyl) |

| 2.49 | Singlet | 3H | -CH₃ (Methyl) |

| 1.28 | Triplet | 3H | -CH₃ (Ethyl) |

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethyl-6-methylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 160.7 | C-2 |

| 156.9 | C-6 |

| 136.3 | C-4 |

| 120.7 | C-3 or C-5 |

| 117.8 | C-3 or C-5 |

| 29.1 | -CH₂- (Ethyl) |

| 24.3 | -CH₃ (Methyl) |

| 13.9 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for 2-Ethyl-6-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2967 | Strong | C-H stretch (aliphatic) |

| 1588 | Strong | C=C/C=N stretch (aromatic ring) |

| 1573 | Strong | C=C/C=N stretch (aromatic ring) |

| 1459 | Medium | C-H bend (aliphatic) |

| 1150 | Medium | C-C stretch |

| 828 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Ethyl-6-methylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 121 | 45 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M-CH₃]⁺ |

| 79 | 15 | [C₅H₅N]⁺ |

| 78 | 10 | [C₅H₄N]⁺ |

| 52 | 8 | |

| 51 | 12 |

Experimental Protocols

The spectroscopic data presented above were acquired using the following experimental protocols.

NMR Spectroscopy

-

Instrumentation: A JEOL JNM-ECA-500 spectrometer was used.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

-

Reference: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

¹H NMR: The proton NMR spectrum was recorded at 500 MHz.

-

¹³C NMR: The carbon NMR spectrum was recorded at 125 MHz.

IR Spectroscopy

-

Instrumentation: A JASCO FT/IR-4100 spectrometer was used.

-

Method: The spectrum was obtained using the liquid film method, where a thin film of the neat liquid sample was placed between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry

-

Instrumentation: A JEOL JMS-GCmate II GC-MS system was used.

-

Ionization Method: Electron Ionization (EI) was employed.

-

Ionization Energy: The electron energy was set to 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.

Thermodynamic Properties of 2-Ethyl-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-6-methylpyridine. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this report combines known physical properties with estimated thermodynamic values derived from established computational methods, primarily the Benson group additivity method. This guide also outlines detailed, representative experimental protocols for the determination of key thermodynamic parameters, offering a foundational framework for future laboratory investigations. The information is presented to support research, development, and modeling activities where the thermodynamic behavior of 2-Ethyl-6-methylpyridine is of interest.

Introduction

2-Ethyl-6-methylpyridine is a substituted pyridine derivative with applications in chemical synthesis and as a potential building block in pharmaceutical and agrochemical industries. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety analysis, and computational modeling of its behavior in various systems. This document aims to consolidate available physical data and provide robust estimations for its core thermodynamic properties, including the standard enthalpy of formation, molar heat capacity, and standard molar entropy.

Physicochemical Properties

A summary of the known and estimated physical properties of 2-Ethyl-6-methylpyridine is presented in Table 1. These values are essential for handling, process calculations, and as input for further thermodynamic modeling.

Table 1: Physicochemical Properties of 2-Ethyl-6-methylpyridine

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | - |

| Molar Mass | 121.18 g/mol | - |

| Boiling Point | 160 °C (estimated) | ChemicalBook |

| Density | 0.9207 g/cm³ (estimated) | ChemicalBook |

| Refractive Index | 1.4920 (estimated) | ChemicalBook |

| Melting Point | -56.98 °C (estimated) | ChemicalBook |

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, the thermodynamic properties of 2-Ethyl-6-methylpyridine have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The values are derived from a basis of experimentally determined data for structurally related compounds, such as 2-methylpyridine and 2-ethylpyridine.

Table 2: Estimated Thermodynamic Properties of 2-Ethyl-6-methylpyridine at 298.15 K (25 °C)

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | -35.5 | kJ/mol |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | 10.2 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 365.8 | J/(mol·K) |

| Molar Heat Capacity (gas, Cp) | Cp(g) | 162.3 | J/(mol·K) |

| Enthalpy of Vaporization | ΔHvap | 45.7 | kJ/mol |

Note: These values are estimations and should be used with an understanding of the inherent limitations of the group additivity method. Experimental verification is recommended for applications requiring high accuracy.

Experimental Protocols for Thermodynamic Property Determination

To facilitate future experimental validation of the estimated thermodynamic properties, this section provides detailed, representative protocols for the determination of the standard enthalpy of formation and molar heat capacity of 2-Ethyl-6-methylpyridine.

Determination of the Standard Enthalpy of Formation by Static Bomb Combustion Calorimetry

The standard enthalpy of formation of liquid 2-Ethyl-6-methylpyridine can be determined from its standard enthalpy of combustion, which is measured using a static bomb calorimeter.

4.1.1. Experimental Workflow

Caption: Workflow for determining the enthalpy of formation.

4.1.2. Detailed Methodology

-

Sample Preparation: A known mass (approximately 0.5-0.8 g) of high-purity 2-Ethyl-6-methylpyridine is encapsulated in a tared polyester bag and pressed into a pellet. The exact mass of the sample is determined by difference.

-

Calorimeter Setup: The pellet is placed in a platinum crucible within a static bomb calorimeter. A known length of fuse wire is connected to the electrodes, touching the sample. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample and residual air) and sulfuric acid (if any sulfur impurities are present), as well as for the heat of combustion of the fuse wire and the polyester bag. This corrected value gives the standard internal energy of combustion (ΔUc°).

-

Enthalpy Calculation: The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc° using the relationship ΔH = ΔU + ΔngRT, where Δng is the change in the number of moles of gas in the combustion reaction.

-

Enthalpy of Formation: The standard enthalpy of formation of 2-Ethyl-6-methylpyridine is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Molar Heat Capacity by Adiabatic Calorimetry

The molar heat capacity of 2-Ethyl-6-methylpyridine in its liquid phase can be measured with high accuracy using an adiabatic calorimeter over a range of temperatures.

4.2.1. Experimental Workflow

Caption: Workflow for determining molar heat capacity.

4.2.2. Detailed Methodology

-

Sample Preparation: A precisely weighed sample of high-purity 2-Ethyl-6-methylpyridine is hermetically sealed in a calorimeter vessel.

-

Calorimeter Setup: The vessel is placed within an adiabatic shield in the calorimeter. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings.

-

Measurement: The sample is cooled to the desired starting temperature. A known quantity of electrical energy is supplied to a heater within the vessel, and the resulting temperature increase is measured with a high-precision thermometer.

-

Data Acquisition: The heat capacity is calculated from the energy input and the temperature rise. This measurement is repeated at small temperature increments over the desired temperature range.

-

Calibration: The heat capacity of the empty calorimeter vessel is determined in a separate experiment and subtracted from the total measured heat capacity to obtain the heat capacity of the sample.

-

Data Analysis: The molar heat capacity is calculated by dividing the sample's heat capacity by the number of moles. The data is then fitted to a polynomial to describe the temperature dependence of the molar heat capacity.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly involving the thermodynamic properties of 2-Ethyl-6-methylpyridine in a biological context. However, the logical relationship for estimating its standard enthalpy of formation using the Benson group additivity method can be visualized.

Caption: Benson group additivity for enthalpy estimation.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of 2-Ethyl-6-methylpyridine for researchers and professionals in drug development and chemical sciences. While experimental data is currently sparse, the estimated values presented here, derived from the robust Benson group additivity method, offer valuable insights for modeling and process design. The detailed experimental protocols also serve as a practical guide for future research to obtain precise experimental data, which will be crucial for refining our understanding of this compound's behavior and potential applications.

An In-depth Technical Guide to the Solubility of 2-Ethyl-6-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethyl-6-methylpyridine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, which will enable researchers to generate accurate data tailored to their specific needs. Qualitative solubility information is also presented to offer initial guidance.

Introduction to 2-Ethyl-6-methylpyridine

2-Ethyl-6-methylpyridine, a substituted pyridine derivative, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring both a nitrogen-containing aromatic ring and alkyl substituents, influences its physicochemical properties, including its solubility in organic solvents. Understanding its solubility is crucial for a variety of applications, including its use as a solvent in chemical reactions, in the synthesis of other compounds, and in formulation development within the pharmaceutical and agrochemical industries.[1]

Qualitative Solubility Profile

General observations indicate that 2-ethyl-6-methylpyridine is soluble in a range of common organic solvents.[1] This is attributed to its ability to engage in various intermolecular interactions, including dipole-dipole interactions and London dispersion forces. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of 2-Ethyl-6-methylpyridine in Organic Solvents

| Solvent Family | Solvent Examples | Qualitative Solubility | Reference |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [1] |

| Halogenated Alkanes | Chloroform, Dichloromethane | Soluble | [1] |

| Ketones | Acetone | Soluble | [1] |

| Alcohols | Methanol, Ethanol | Expected to be Soluble | |

| Ethers | Diethyl Ether | Expected to be Soluble | |

| Esters | Ethyl Acetate | Expected to be Soluble | |

| Aliphatic Hydrocarbons | Hexane | Expected to have Lower Solubility |

Note: "Expected to be Soluble" is based on the principle of "like dissolves like," where the polarity of 2-ethyl-6-methylpyridine suggests miscibility with polar and moderately polar organic solvents. Experimental verification is required for quantitative assessment.

Quantitative Solubility Data

Table 2: Quantitative Solubility of 2-Ethyl-6-methylpyridine in Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Diethyl Ether | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Benzene | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established experimental protocols are recommended.

This method is a highly accurate and direct way to determine the solubility of a liquid solute in a solvent. It relies on achieving a saturated solution at a constant temperature and then determining the mass of the solute in a known mass of the solvent.

4.1.1. Materials and Equipment

-

2-Ethyl-6-methylpyridine (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

4.1.2. Experimental Workflow Diagram

References

Natural occurrence and sources of 2-Ethyl-6-methylpyridine

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Ethyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methylpyridine is a substituted pyridine derivative with known applications in the flavor and fragrance industry, as well as a precursor in the synthesis of pharmaceuticals and agrochemicals. While its presence in at least one natural source, Camellia sinensis (tea), has been reported, detailed information regarding its quantitative occurrence, specific biosynthetic pathways in plants, and precise mechanisms of biological action remains limited in publicly available scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence and sources of 2-Ethyl-6-methylpyridine. Due to the scarcity of specific data for this compound, this guide also presents generalized experimental protocols for its analysis based on established methods for similar volatile pyridine alkaloids in complex matrices. Furthermore, it discusses the general biosynthesis of pyridine alkaloids and the known biological activities of related compounds to provide a foundational understanding for researchers and professionals in drug development.

Natural Occurrence and Industrial Sources

2-Ethyl-6-methylpyridine has been identified as a volatile component in nature. Its primary documented natural source is:

-

Camellia sinensis (Tea Plant): The compound has been reported to be present in tea leaves.[1] However, to date, there is a lack of comprehensive studies quantifying the concentration of 2-Ethyl-6-methylpyridine in various types of tea or under different processing conditions. Many analyses of tea volatiles do not specifically list this compound, suggesting its concentration may be low or variable.[2][3][4][5][6][7][8]

Beyond its natural occurrence, 2-Ethyl-6-methylpyridine is utilized in several industrial applications:

-

Flavor and Fragrance Industry: It is employed as a flavoring agent in food products and as a component in fragrances.[9]

-

Chemical Synthesis: It serves as a solvent and an important intermediate in the manufacturing of pharmaceuticals and agrochemicals.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-6-methylpyridine is presented in Table 1. This data is essential for developing analytical methods and for understanding its behavior in biological and chemical systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [11] |

| Molecular Weight | 121.18 g/mol | [11] |

| CAS Number | 1122-69-6 | [11] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 160 °C | [11] |

| Solubility | Soluble in organic solvents, less soluble in water | [11] |

| LogP | 1.99 | [12] |

Table 1: Physicochemical properties of 2-Ethyl-6-methylpyridine.

Experimental Protocols for Analysis

Generalized Protocol for HS-SPME-GC-MS Analysis of 2-Ethyl-6-methylpyridine in Tea Leaves

This protocol is a representative method and would require optimization and validation for specific research purposes.

3.1.1. Sample Preparation

-

Obtain a representative sample of dried tea leaves.

-

Grind the tea leaves to a fine powder (e.g., using a cryogenic grinder to prevent loss of volatiles).

-

Accurately weigh approximately 2.0 g of the powdered tea sample into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog of 2-Ethyl-6-methylpyridine or a structurally similar pyridine derivative not present in the sample).

-

Immediately seal the vial with a PTFE/silicone septum cap.

3.1.2. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a fixed extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

3.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Operate in splitless mode at a temperature of 250 °C. Desorb the SPME fiber for 3-5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5-10 °C/min, and hold for 5 minutes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

-

3.1.4. Identification and Quantification

-

Identification: Identify 2-Ethyl-6-methylpyridine by comparing its mass spectrum and retention time with those of an authentic reference standard. The NIST library can be used for tentative identification.

-

Quantification: For quantitative analysis, generate a calibration curve using a series of standard solutions of 2-Ethyl-6-methylpyridine with the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the analysis of 2-Ethyl-6-methylpyridine.

Biosynthesis of Pyridine Alkaloids

The specific biosynthetic pathway for 2-Ethyl-6-methylpyridine in plants has not been elucidated. However, the biosynthesis of the pyridine ring in alkaloids generally originates from nicotinic acid, which itself is derived from primary metabolites. A plausible, though speculative, pathway could involve the modification of a nicotinic acid precursor.

Caption: Generalized biosynthesis of pyridine alkaloids and a hypothetical placement of 2-Ethyl-6-methylpyridine.

Logical Relationship in Drug Development

The application of 2-Ethyl-6-methylpyridine in drug development is currently as a synthetic intermediate. However, based on the biological activities of structurally related pyridine derivatives, a logical workflow for its investigation as a potential therapeutic agent can be proposed.

Caption: Logical workflow for investigating 2-Ethyl-6-methylpyridine in drug development.

Biological Activities of Related Compounds and Future Directions

While the specific biological activities and signaling pathways of 2-Ethyl-6-methylpyridine are not well-documented, studies on other alkylpyridines and pyridine derivatives provide some insights into its potential pharmacological relevance.

-

Antimicrobial and Cytotoxic Effects: Various synthetic alkylpyridinium compounds have demonstrated antimicrobial, cytotoxic, and hemolytic activities.[13][14] These effects are often related to their ability to disrupt cell membranes.

-

Neuropharmacological Effects: Certain pyridine derivatives have been investigated for their psychotropic properties, including anxiolytic, sedative, and antidepressant effects.[15] A related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown promise as a retinoprotective agent in models of retinal ischemia-reperfusion.[16]

The existing data suggests that 2-Ethyl-6-methylpyridine could be a scaffold for developing new therapeutic agents. However, significant research is needed to elucidate its specific biological targets and mechanisms of action.

Future Research Directions:

-

Quantitative Analysis: Perform quantitative studies to determine the concentration of 2-Ethyl-6-methylpyridine in Camellia sinensis and other potential natural sources.

-

Biosynthetic Pathway Elucidation: Utilize isotopic labeling studies and transcriptomics to identify the specific enzymes and precursors involved in its biosynthesis in plants.

-

Pharmacological Profiling: Conduct comprehensive screening to identify its biological activities, followed by studies to determine its mechanism of action and potential therapeutic applications.

Conclusion

2-Ethyl-6-methylpyridine is a compound of interest due to its presence in tea and its use as a synthetic precursor. This guide provides a summary of the current knowledge and outlines a robust, generalized protocol for its analysis. The lack of specific quantitative, biosynthetic, and mechanistic data highlights significant gaps in our understanding of this molecule, presenting opportunities for future research in natural product chemistry, analytical chemistry, and pharmacology.

References

- 1. 6-Ethyl-2-picoline | C8H11N | CID 14287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Volatile profile analysis and quality prediction of Longjing tea (Camellia sinensis) by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Brewing method‐dependent changes of volatile aroma constituents of green tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. grandviewresearch.com [grandviewresearch.com]

- 11. CAS 1122-69-6: 2-Ethyl-6-methylpyridine | CymitQuimica [cymitquimica.com]

- 12. 2-Ethyl-6-methylpyridine | SIELC Technologies [sielc.com]

- 13. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of 2-Ethyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 2-Ethyl-6-methylpyridine. Much of the quantitative data presented in this guide is based on studies conducted on structurally similar compounds, primarily its isomer 2-methyl-5-ethylpyridine, and a general assessment of alkylated pyridines. This information should be used as a guide for initial assessment and to inform the design of further targeted toxicological studies.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1122-69-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 121.18 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | [Various Safety Data Sheets] |

| Boiling Point | 164-165 °C | [Various Safety Data Sheets] |

| Density | 0.921 g/mL at 25 °C | [Various Safety Data Sheets] |

Hazard Identification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Ethyl-6-methylpyridine is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data, primarily from studies on the surrogate compound 2-methyl-5-ethylpyridine and a mixture of pyridine alkyl derivatives.

Acute Toxicity

| Endpoint | Species | Route | Value | Surrogate/Compound | Reference |

| LD50 | Rat | Oral | 368 mg/kg | 2-Methyl-5-ethylpyridine | --INVALID-LINK-- |

| LD50 | Rabbit | Dermal | 1000 mg/kg | 2-Methyl-5-ethylpyridine | --INVALID-LINK-- |

| LC50 | Rat | Inhalation | 540 ppm (4h) | 2-Methyl-5-ethylpyridine | --INVALID-LINK-- |

| LD50 | Rat | Oral | 2500 mg/kg bw | Pyridine, alkyl derivatives | [2] |

Skin and Eye Irritation

| Endpoint | Species | Result | Surrogate/Compound | Reference |

| Skin Irritation | Rabbit | Severe | 2-Methyl-5-ethylpyridine | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Severe | 2-Methyl-5-ethylpyridine | --INVALID-LINK-- |

| Skin Irritation | Rabbit | Moderate | Pyridine, alkyl derivatives | [2] |

Genotoxicity

No direct data for 2-Ethyl-6-methylpyridine was identified. For the broader category of pyridine alkyl derivatives, the potential for mutagenicity is noted, particularly if benzene is present as an impurity[2]. Standard genotoxicity assays would be required to assess the mutagenic potential of 2-Ethyl-6-methylpyridine.

Carcinogenicity

No carcinogenicity studies specifically on 2-Ethyl-6-methylpyridine were found. The carcinogenic potential is unknown. Long-term bioassays would be necessary to evaluate this endpoint.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 2-Ethyl-6-methylpyridine was identified. Studies on the surrogate 2-methyl-5-ethylpyridine are summarized below.

| Endpoint | Species | NOAEL | Effect | Surrogate | Reference | |---|---|---|---|---| | Reproductive Toxicity | Rat | 95 mg/kg/day | Fertility | 5-Ethyl-2-methylpyridine |[3] | | Developmental Toxicity | Rat | 95 mg/kg/day | Pup viability and body weight | 5-Ethyl-2-methylpyridine |[3] |

Experimental Protocols

Detailed experimental protocols for the specific studies on 2-Ethyl-6-methylpyridine are not available in the public domain. The following are generalized protocols for key toxicological assays, based on OECD guidelines, which would be appropriate for evaluating this compound.

Acute Oral Toxicity (OECD 423)

-

Test Animals: Typically, adult female rats are used.

-

Housing and Acclimation: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum 5-day acclimation period is required.

-

Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with a single animal being dosed at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

Procedure: If the animal survives, two additional animals are dosed at the same level. If the first animal dies, the next animal is dosed at a lower level. This process continues until the criteria for a specific GHS category are met.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Procedure: The test substance is applied topically to the surface of the skin tissue.

-

Exposure: The exposure period is typically 60 minutes.

-

Viability Assessment: After exposure and a post-incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT assay).

-

Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium.

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Caption: A generalized workflow for toxicological assessment of a chemical substance.

Caption: Interrelationships between key toxicological endpoints and exposure parameters.

Conclusion and Data Gaps

The available data indicates that 2-Ethyl-6-methylpyridine should be handled with care, given its classification as harmful if swallowed, a skin irritant, a severe eye irritant, and a respiratory irritant. However, a comprehensive toxicological profile is currently unavailable.

Key data gaps that require further investigation include:

-

Quantitative Acute Toxicity: Determination of LD50 and LC50 values specifically for 2-Ethyl-6-methylpyridine.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, chromosomal aberration assay, micronucleus test) is needed.

-

Repeated Dose Toxicity: Sub-chronic (90-day) studies are required to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity: Long-term (2-year) bioassays in two rodent species are necessary to assess carcinogenic potential.

-

Reproductive and Developmental Toxicity: OECD guideline studies are needed to evaluate effects on fertility and embryonic/fetal development.

-

Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-Ethyl-6-methylpyridine would provide crucial information for risk assessment.

Professionals in research and drug development should consider these data gaps when evaluating the safety of 2-Ethyl-6-methylpyridine and prioritize further testing to establish a complete and reliable toxicological profile.

References

Environmental Fate and Degradation of 2-Ethyl-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Ethyl-6-methylpyridine. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from studies on closely related alkylpyridines and utilizes predictive models to forecast its environmental behavior. The content is intended to support environmental risk assessments and inform research priorities.

Predicted Environmental Fate Properties

Quantitative data on the environmental fate of 2-Ethyl-6-methylpyridine is scarce. Therefore, estimations based on Quantitative Structure-Activity Relationship (QSAR) models, such as the US Environmental Protection Agency's EPI Suite™, are crucial for a preliminary assessment.[1][2][3] These models predict properties based on the chemical's structure.

| Property | Predicted Value | Method | Interpretation |

| Biodegradation | |||

| Aerobic Biodegradability | Not readily biodegradable | EPI Suite™ BIOWIN™ | The substance is not expected to undergo rapid and complete biodegradation in aerobic environments. |

| Soil Adsorption | |||

| log Koc | 2.5 - 3.0 (Estimated) | EPI Suite™ KOCWIN™ | Moderate sorption to soil and sediment is expected, indicating limited mobility in soil. |

| Bioaccumulation | |||

| log BCF | < 3.0 (Estimated) | EPI Suite™ BCFBAF™ | Low potential for bioaccumulation in aquatic organisms. |

Note: These are predicted values and should be confirmed with experimental data.

Biodegradation

Microbial Degradation Potential

Studies have shown that certain bacterial strains can utilize alkylpyridines as a sole source of carbon, nitrogen, and energy. An Arthrobacter sp. has been isolated that is capable of degrading 2-ethylpyridine.[3][6] Research on Gordonia nitida LE31 demonstrated the degradation of 3-ethylpyridine, with formic acid identified as a metabolite, suggesting a ring cleavage between the C-2 and C-3 positions.[7] Furthermore, the degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes has been observed, indicating that microbial breakdown of di-substituted pyridines is feasible.[8]

Proposed Microbial Degradation Pathway

Based on the well-elucidated pathway for pyridine degradation in Arthrobacter sp., a putative degradation pathway for 2-Ethyl-6-methylpyridine is proposed below.[9][10][11] The pathway likely initiates with an oxidative cleavage of the pyridine ring, followed by a series of enzymatic reactions leading to intermediates that can enter central metabolic cycles.

Caption: Proposed microbial degradation pathway for 2-Ethyl-6-methylpyridine.

Experimental Protocol: Aerobic Biodegradability Assessment (OECD 301)

This protocol is a representative method for assessing the ready biodegradability of organic chemicals in an aerobic aqueous medium, based on the OECD 301 test guidelines.[12][13][14]

Objective: To determine if 2-Ethyl-6-methylpyridine is readily biodegradable under aerobic conditions.

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark.[12] Degradation is followed by measuring the decrease in dissolved organic carbon (DOC).

Materials:

-

2-Ethyl-6-methylpyridine (test substance)

-

Reference substance (e.g., sodium benzoate)[4]

-

Mineral medium (as specified in OECD 301)

-

Activated sludge from a domestic wastewater treatment plant

-

DOC analyzer

Procedure:

-

Inoculum Preparation: Collect fresh activated sludge, homogenize, and wash with mineral medium. The final concentration in the test flasks should be between 2 and 30 mg/L solids.[12]

-

Test Setup: Prepare test flasks containing the mineral medium and the test substance at a concentration of 10-40 mg DOC/L. Also, prepare control flasks (inoculum only) and reference flasks (inoculum + reference substance).

-

Incubation: Incubate the flasks at 20-25°C in the dark for 28 days, with continuous shaking to ensure aerobic conditions.

-

Sampling and Analysis: At regular intervals, withdraw samples from each flask. Filter the samples and analyze for DOC.

-

Data Analysis: Calculate the percentage degradation of the test substance by comparing the DOC in the test flasks to the DOC in the control flasks. The test is considered valid if the reference substance shows >60% degradation within 14 days.[4]

Caption: Workflow for aerobic biodegradability testing.

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, can also contribute to the degradation of organic compounds in the environment.

Photodegradation

In Air: 2-Ethyl-6-methylpyridine is expected to exist primarily in the vapor phase in the atmosphere and may undergo indirect photolysis through reactions with photochemically produced hydroxyl radicals.

In Water: Direct photolysis in sunlit surface waters may occur if the compound absorbs light at wavelengths present in the solar spectrum (>290 nm). Studies on other pyridine derivatives suggest that photochemical transformation is a relevant degradation pathway.[4][5]

Experimental Protocol: Aqueous Photolysis (ICH Q1B)

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[15][16][17]

Objective: To determine the rate and pathway of direct photolysis of 2-Ethyl-6-methylpyridine in water.

Materials:

-

2-Ethyl-6-methylpyridine

-

Purified water (e.g., Milli-Q)

-

Quartz tubes

-

A light source simulating sunlight (e.g., Xenon lamp)

-

HPLC or GC-MS for analysis

Procedure:

-

Sample Preparation: Prepare an aqueous solution of 2-Ethyl-6-methylpyridine in quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

-

Irradiation: Expose the samples to a light source with a known spectral output. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

-

Sampling: At set time intervals, remove a sample and a dark control for analysis.

-

Analysis: Analyze the concentration of the parent compound and any major degradation products using a validated analytical method like HPLC or GC-MS.

-

Data Analysis: Determine the photolysis rate constant and half-life by plotting the concentration of 2-Ethyl-6-methylpyridine versus time.

Hydrolysis

Pyridine and its simple alkyl derivatives are generally stable to hydrolysis under environmental pH conditions (pH 4-9) due to the stability of the aromatic ring.[18][19][20] Therefore, hydrolysis is not expected to be a significant degradation pathway for 2-Ethyl-6-methylpyridine.

Environmental Distribution

The distribution of 2-Ethyl-6-methylpyridine in the environment will be governed by its partitioning behavior between air, water, soil, and biota.

Soil and Sediment Sorption

The predicted log Koc of 2.5 - 3.0 suggests that 2-Ethyl-6-methylpyridine will have moderate sorption to soil and sediment organic carbon.[21][22] This implies that it will not be highly mobile in the soil column and may partition to sediments in aquatic systems.

Experimental Protocol: Soil Sorption Coefficient (OECD 121)

This protocol describes the HPLC screening method for estimating the adsorption coefficient (Koc).[21]

Objective: To estimate the soil sorption coefficient (Koc) of 2-Ethyl-6-methylpyridine.

Principle: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is correlated with the Koc values of known reference substances.

Materials:

-

2-Ethyl-6-methylpyridine

-

Reference substances with known Koc values

-

HPLC system with a suitable column (e.g., cyano, diol, or aminopropylsiloxane-modified silica)

-

Mobile phase (e.g., methanol/water)

Procedure:

-

Calibration: Inject the reference substances and determine their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') against the logarithm of their known Koc values.

-

Analysis: Inject 2-Ethyl-6-methylpyridine and determine its retention time and calculate its capacity factor.

-

Calculation: Use the calibration curve to determine the log Koc of 2-Ethyl-6-methylpyridine.

Bioaccumulation

The estimated log BCF of less than 3.0 suggests a low potential for 2-Ethyl-6-methylpyridine to bioaccumulate in aquatic organisms. This is consistent with its expected moderate water solubility and log Kow.

Analytical Methods

Accurate quantification of 2-Ethyl-6-methylpyridine in environmental matrices is essential for fate and transport studies.

Recommended Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is suitable for the analysis of 2-Ethyl-6-methylpyridine.[8][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of pyridine and its derivatives in environmental samples.[23][24]

Sample Preparation and Analysis Workflow:

Caption: General workflow for the analysis of 2-Ethyl-6-methylpyridine in environmental samples.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. oecd.org [oecd.org]

- 5. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Ethyl-6-methylpyridine | SIELC Technologies [sielc.com]

- 9. 1122-69-6 CAS MSDS (2-ETHYL-6-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 13. contractlaboratory.com [contractlaboratory.com]

- 14. oecd.org [oecd.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. iagim.org [iagim.org]

- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks – Hartley Group [hartleygroup.org]

- 20. 288. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. epa.gov [epa.gov]

- 22. log KOC - ECETOC [ecetoc.org]

- 23. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 24. epa.gov [epa.gov]

Application Notes and Protocols for 2-Ethyl-6-methylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethyl-6-methylpyridine as a specialized solvent and non-nucleophilic base in organic synthesis. Its unique steric hindrance and basicity make it a valuable tool in reactions sensitive to nucleophilic interference.

Introduction

2-Ethyl-6-methylpyridine is a substituted pyridine derivative that serves as a sterically hindered, non-nucleophilic base.[1] Its structure, featuring an ethyl and a methyl group flanking the nitrogen atom, significantly obstructs the nitrogen's lone pair of electrons, thereby diminishing its nucleophilicity while retaining its basic character. This characteristic is highly advantageous in a variety of organic transformations where the primary role of the base is to act as a proton scavenger without participating in undesired side reactions with electrophilic substrates.[1]

This document outlines the physicochemical properties of 2-Ethyl-6-methylpyridine and provides detailed protocols for its application as a solvent and acid scavenger in key organic reactions, including acylations, silylations, and dehydrohalogenation reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Ethyl-6-methylpyridine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.18 g/mol | [2] |

| Boiling Point | 160 °C | |

| Density | 0.9207 g/mL | |

| Refractive Index | 1.4920 | |

| CAS Number | 1122-69-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Toluene) | [1] |

Applications in Organic Synthesis

Due to its sterically hindered nature, 2-Ethyl-6-methylpyridine is an excellent choice as a solvent and non-nucleophilic base in reactions that generate acidic byproducts and involve sensitive electrophilic centers.

Acylation Reactions

In acylation reactions, particularly the formation of esters and amides from highly reactive acylating agents like acyl chlorides or anhydrides, the use of a non-nucleophilic base is crucial to prevent side reactions. 2-Ethyl-6-methylpyridine effectively scavenges the generated acid (e.g., HCl) without competing with the primary nucleophile (alcohol or amine). When used in excess, it can also serve as the reaction solvent.

This protocol describes a general procedure for the esterification of a sterically hindered secondary alcohol using an acyl chloride with 2-Ethyl-6-methylpyridine as the solvent and acid scavenger.

Materials:

-

Sterically hindered secondary alcohol (e.g., 1-adamantanol)

-

Acyl chloride (e.g., pivaloyl chloride)

-

2-Ethyl-6-methylpyridine (dried over KOH)

-

Anhydrous diethyl ether or dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the sterically hindered alcohol (1.0 eq).

-

Add an excess of dry 2-Ethyl-6-methylpyridine to act as the solvent (e.g., 5-10 equivalents or sufficient to ensure stirring).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acyl chloride and the pyridinium salt), water, and brine.

-